molecular formula C21H18N10O2S B14010388 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide CAS No. 29817-75-2

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

Cat. No.: B14010388
CAS No.: 29817-75-2
M. Wt: 474.5 g/mol
InChI Key: PAQABCKKWSEBTJ-UHFFFAOYSA-N
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Description

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is a complex organic compound that features multiple functional groups, including diazenyl, pyridinyl, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the core structures. The process often includes diazotization reactions, where an amine group is converted into a diazonium salt, followed by coupling reactions to form the diazenyl linkages .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the diazenyl groups, converting them back to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide is unique due to its combination of multiple functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

29817-75-2

Molecular Formula

C21H18N10O2S

Molecular Weight

474.5 g/mol

IUPAC Name

4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide

InChI

InChI=1S/C21H18N10O2S/c22-19-17(29-27-14-5-2-1-3-6-14)13-18(20(23)26-19)30-28-15-7-9-16(10-8-15)34(32,33)31-21-24-11-4-12-25-21/h1-13H,(H4,22,23,26)(H,24,25,31)

InChI Key

PAQABCKKWSEBTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC(=C(N=C2N)N)N=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4

Origin of Product

United States

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